Scopine

概要

説明

準備方法

スコピンは、いくつかの方法によって合成することができます。 一般的な方法の1つは、スコポラミンの加水分解によるものです . 別の合成ルートには、N-メトキシカルボニルピロールと1,1,3,3-テトラブロモアセトンから始まる3段階プロセスが含まれます。 試薬は[4+3]環状付加で組み合わせられ、次にジイソブチルアルミニウムヒドリドによるジアステレオ選択的還元、最後にトリフルオロ過酢酸によるプリレジャエフエポキシ化が行われてスコピンが得られます . 工業的生産方法では、収率とコスト効率を最適化することに重点が置かれ、多くの場合、簡素化されたプロセスと高収率反応が採用されます .

化学反応の分析

スコピンは、次のようなさまざまな化学反応を起こします。

酸化: スコピンは酸化されてスコピンN-オキシドを生成することができます。

還元: スコピンの還元により、官能基が変化したスコピン誘導体が生成される場合があります。

置換: スコピンは、特に窒素原子において置換反応を起こすことができ、さまざまな誘導体を形成します。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまなアルキル化剤などがあります.

科学研究の応用

スコピンは、幅広い科学研究の用途があります。

科学的研究の応用

Chemical Properties and Mechanism of Action

Scopine is characterized by its ability to interact with muscarinic acetylcholine receptors (mAChRs), functioning primarily as an anticholinergic agent. The compound inhibits the activity of these receptors, which are crucial in regulating numerous physiological processes, including heart rate and glandular secretion. This mechanism underpins its potential therapeutic applications in treating conditions associated with the central and peripheral nervous systems.

Pharmacological Research

This compound is extensively studied for its pharmacological properties. Its anticholinergic effects make it a candidate for research into treatments for various neurological disorders, including Parkinson's disease and epilepsy. The compound's ability to modulate neurotransmitter activity is critical for developing new therapeutic strategies .

Chemical Synthesis

In the field of organic chemistry, this compound serves as an intermediate in synthesizing other complex compounds. Its structure allows chemists to modify it into various derivatives that may possess enhanced biological activity or novel properties.

Biological Studies

Research has demonstrated that this compound can influence cellular mechanisms involved in neurotransmission. Studies focusing on its effects on mAChRs have implications for understanding diseases characterized by cholinergic dysfunction .

Data Table: Summary of this compound Applications

Case Study 1: Anticholinergic Effects

A study examined the effects of this compound on mice with induced seizures. The administration of this compound demonstrated a significant reduction in seizure frequency compared to control groups, indicating its potential as an anticonvulsant agent. This highlights this compound's efficacy in modulating central nervous system activities .

Case Study 2: Synthesis of Derivatives

Researchers successfully synthesized several derivatives of this compound, exploring their biological activities. One derivative exhibited enhanced binding affinity to mAChRs, suggesting that modifications to the this compound structure can yield compounds with improved therapeutic profiles.

作用機序

スコピンは、主にムスカリン性アセチルコリン受容体との相互作用を通じてその効果を発揮します。 スコピンは、これらの受容体において競合的アンタゴニストとして作用し、アセチルコリンの作用を阻害します . これにより、平滑筋収縮の抑制や腺分泌の減少など、さまざまな生理学的効果がもたらされます . スコピンの分子標的は、中枢神経系と末梢神経系のムスカリン性アセチルコリン受容体です .

類似化合物との比較

スコピンは、スコポラミン、アトロピン、ヒヨスチアミンなどの他のトロパンアルカロイドと似ています。 スコピンは、その特異的な化学構造とエポキシド環の存在によって特徴付けられます . この構造的特徴は、スコピンを他のトロパンアルカロイドから区別し、その独自の薬理学的特性に貢献しています . 類似の化合物には、以下が含まれます。

スコポラミン: 乗り物酔いや手術後悪心などの治療に用いられます.

アトロピン: 散瞳剤として、および徐脈の治療に用いられます.

ヒヨスチアミン: 鎮痙作用と抗コリン作用を目的として使用されます.

生物活性

Scopine, a tropane alkaloid with the chemical formula and a molecular weight of approximately 155.194 g/mol, is primarily recognized as a metabolite of anisodine. It is notable for its role as an α1-adrenergic receptor agonist , making it significant in pharmacological applications, particularly in treating acute circulatory shock . this compound is derived from various plant sources including Mandragora root , Senecio mikanoides , and Scopolia species .

This compound exerts its biological effects primarily through the activation of α1-adrenergic receptors. This activation leads to vasoconstriction and increased blood pressure, which are critical in managing conditions like hypotension during shock states. The compound's interaction with these receptors can also influence other pathways related to neurotransmission and cardiovascular function.

Pharmacological Properties

The pharmacological profile of this compound includes several key properties:

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 281.3 ± 40.0 °C at 760 mmHg

- Flash Point : 123.9 ± 27.3 °C

- LogP : -0.29 (indicating hydrophilicity) .

These properties suggest that this compound has a relatively low volatility and is soluble in aqueous environments, which may influence its bioavailability and therapeutic efficacy.

Therapeutic Applications

This compound's primary application lies in its use as an adrenergic agent. Research has indicated its potential benefits in the following areas:

- Acute Circulatory Shock : As an α1-adrenergic agonist, it helps restore blood pressure.

- Neurotransmitter Modulation : Emerging studies suggest that this compound may influence cholinergic pathways, potentially offering benefits in treating depression through rapid antidepressant effects observed with scopolamine, a related compound .

Clinical Efficacy

A study investigating the effects of scopolamine (and by extension, this compound) on depression showed significant reductions in depression severity compared to placebo. Patients receiving intravenous infusions of scopolamine exhibited marked improvements on standardized depression scales (P < .001) within hours of administration . This suggests that this compound may share similar rapid-action antidepressant properties.

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has shown promising results. For instance, recombinant forms of scorpine have demonstrated antibacterial activity against pathogens such as Bacillus subtilis and Klebsiella pneumoniae . This opens avenues for further exploration into this compound's potential as an antimicrobial agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 155.194 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 281.3 ± 40 °C |

| Flash Point | 123.9 ± 27.3 °C |

| LogP | -0.29 |

特性

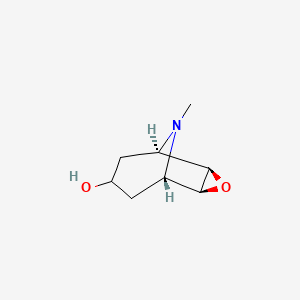

IUPAC Name |

(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMXSEMBHGTNKT-UPGAHCIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030466, DTXSID301151677 | |

| Record name | Scopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-45-3, 498-46-4 | |

| Record name | 6,7-Epoxytropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5LGM3Q28U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。